N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide
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Overview
Description
N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a spirocyclic azaspiro[3.4]octane core attached to a phenyl ring, which is further connected to a prop-2-enamide group. This structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide typically involves the annulation of the cyclopentane ring and the four-membered ring to form the azaspiro[3.4]octane core . The synthetic routes often employ readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to afford the title compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl ring and the prop-2-enamide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups onto the phenyl ring or the prop-2-enamide moiety.
Scientific Research Applications
N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: It finds applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The spirocyclic core and the functional groups within the compound enable it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide is unique due to its specific structural features, including the spirocyclic azaspiro[3.4]octane core and the prop-2-enamide group. These features impart distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[4-(5-azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-15(20)18-14-7-5-13(6-8-14)16(21)19-12-4-11-17(19)9-3-10-17/h2,5-8H,1,3-4,9-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRHSDHGMVBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC23CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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